molecular formula C18H23N3O B8054949 Bizine

Bizine

Cat. No.: B8054949
M. Wt: 297.4 g/mol
InChI Key: NTJQPAASNHXPGP-UHFFFAOYSA-N
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Description

Bizine is a phenelzine analog that acts as a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). This compound has shown significant potential in modulating histone methylation in cancer cells and exhibits neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bizine can be synthesized through a multi-step process involving the reaction of phenelzine with various reagents to introduce the desired functional groups. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process may also involve the use of continuous flow reactors and other advanced techniques to improve efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Bizine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce various oxidized derivatives, while reduction may yield different reduced forms .

Scientific Research Applications

Bizine has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of lysine-specific demethylase 1 (LSD1) and its effects on histone methylation.

    Biology: Investigated for its role in modulating gene expression and epigenetic regulation.

    Medicine: Explored for its potential therapeutic applications in cancer treatment and neuroprotection.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting LSD1

Mechanism of Action

Bizine exerts its effects by selectively inhibiting lysine-specific demethylase 1 (LSD1). This inhibition leads to the modulation of histone methylation, which in turn affects gene expression and cellular processes. The molecular targets and pathways involved include the demethylation of histone H3 lysine 4 (H3K4) and the regulation of various genes associated with cancer and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bizine

This compound is unique in its high selectivity for lysine-specific demethylase 1 (LSD1) over other enzymes such as monoamine oxidase A and B. This selectivity makes it a valuable tool for studying the specific inhibition of LSD1 and its effects on histone methylation and gene expression .

Properties

IUPAC Name

N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c19-20-14-13-16-9-11-17(12-10-16)21-18(22)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12,20H,4,7-8,13-14,19H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJQPAASNHXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)CCNN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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